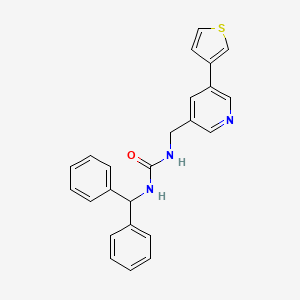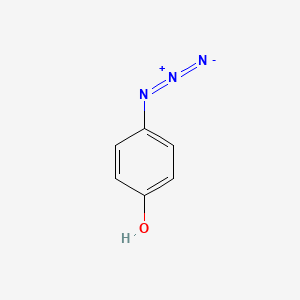![molecular formula C16H19N5O3 B2928313 4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-85-9](/img/structure/B2928313.png)
4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Biological Activity
- Derivatives of Polymethylenehypoxanthines : Research by Nilov et al. (1995) focused on synthesizing derivatives of 7,8-polymethylenehypoxanthines, which are precursors of various purines and hypoxanthines, including 1-substituted-7,8-polymethylenehypoxanthines. These compounds have been studied for their antiviral and antihypertensive activities, showcasing their potential in medicinal chemistry (Nilov et al., 1995).
Inhibitor Studies and Potential Applications
- Neuronal Nitric Oxide Synthase Inhibition : Handy et al. (1995) explored the inhibitory effects of related imidazole derivatives on neuronal nitric oxide synthase, with potential implications in understanding biological roles of nitric oxide in the central nervous system (Handy et al., 1995).
Chemical Synthesis Techniques
- Synthesis of Disubstituted 1-Benzylimidazoles : Alves et al. (1994) discussed the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are important precursors for purine analogs. This study contributes to the broader understanding of purine analog synthesis, which has applications in pharmaceutical research (Alves et al., 1994).
Development of Functional Materials
- Functional Cyclic Carbonates Synthesis : Olsson et al. (2014) detailed the synthesis of functional cyclic carbonates using reactive imidazole intermediates. These compounds have been indicated for use in biomedical applications due to their low cytotoxicity on human dermal fibroblasts (Olsson et al., 2014).
Novel Compound Formation
- Formation of Imidazolidine Derivatives : Shimizu et al. (1986) reported the synthesis of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, providing insight into novel compound formation and their potential applications in various scientific fields (Shimizu et al., 1986).
Glycolurils and Analogues
- Synthesis and Applications of Glycolurils : Kravchenko et al. (2018) reviewed the synthesis of glycolurils and their analogues, highlighting their diverse applications in pharmacology, explosives, and supramolecular chemistry (Kravchenko et al., 2018).
Antimicrobial Properties
- Imidazole-Isoindoline Derivatives : Sankhe and Chindarkar (2021) synthesized derivatives of imidazole-isoindoline and evaluated their antimicrobial properties, contributing to the development of new antimicrobial agents (Sankhe & Chindarkar, 2021).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” and similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
4,7,8-trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-6-7-19-10(3)11(4)21-12-13(17-15(19)21)18(5)16(24)20(14(12)23)8-9(2)22/h6H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAJXIFQDFUQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

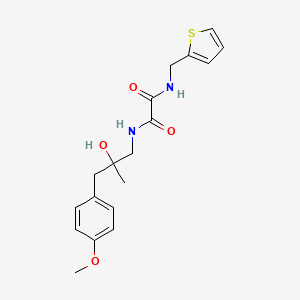
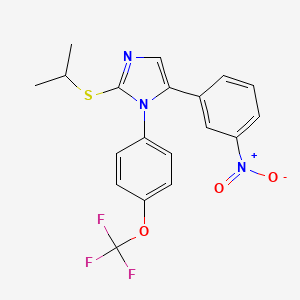
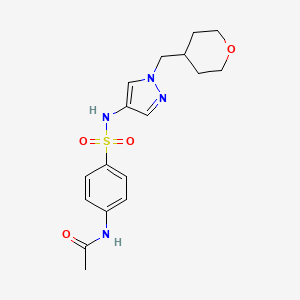
![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2928234.png)
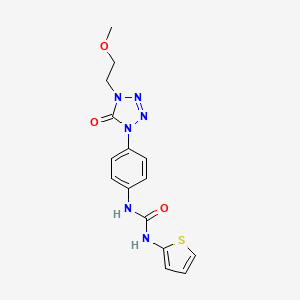
![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2928239.png)
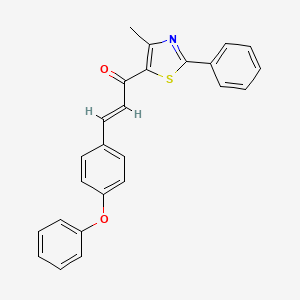
![3-Cyclopropyl-1-phenacylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2928243.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)

![Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2928247.png)
